Ethyl 4-chlorooxazole-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chlorooxazole-5-carboxylate can be synthesized through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions . One common method involves the halogenation of oxazole derivatives followed by coupling reactions to introduce various substituents . For example, ethyl 2-chlorooxazole-4-carboxylate can be synthesized by reacting 2-aminooxazole with tert-butyl nitrite and copper(II) chloride in acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar halogenation and coupling reactions. The process is optimized for yield and purity, often involving purification steps such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chlorooxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents using reagents like phenylboronic acid in the presence of palladium catalysts.
Coupling Reactions: Such as Suzuki and Stille coupling reactions, which are used to introduce aryl or vinyl groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Phenylboronic Acid: Utilized in Suzuki coupling reactions to introduce phenyl groups.
Vinyltributyltin: Used in Stille coupling reactions to introduce vinyl groups.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 4-chlorooxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-chlorooxazole-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of bioactive molecules that interact with specific enzymes or receptors in biological systems . The exact pathways and targets depend on the specific derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chlorooxazole-4-carboxylate: Another oxazole derivative with similar synthetic routes and applications.
Ethyl 2-chlorooxazole-5-carboxylate: Shares structural similarities and is used in similar chemical reactions.
Uniqueness
Ethyl 4-chlorooxazole-5-carboxylate is unique due to its specific substitution pattern, which allows for the synthesis of a distinct set of derivatives with unique biological activities and chemical properties .
Properties
Molecular Formula |
C6H6ClNO3 |
---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
ethyl 4-chloro-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 |
InChI Key |
TZDKVMSXWZQLBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CO1)Cl |
Origin of Product |
United States |
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